molecular formula C14H17F2NO4 B6270802 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid CAS No. 2350459-62-8

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid

Cat. No.: B6270802
CAS No.: 2350459-62-8
M. Wt: 301.3
InChI Key:
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl-protected amino group, two fluorine atoms, and a phenyl group attached to a propanoic acid backbone. The stereochemistry at the second carbon atom is specified as the R-configuration, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid typically involves several key steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Introduction of the Fluorine Atoms: The difluoromethyl group can be introduced using a difluoromethylating reagent such as diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone can be constructed through a series of reactions, including alkylation, reduction, and oxidation steps.

    Coupling with the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a phenylboronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Phenolic Derivatives: Resulting from oxidation reactions.

    Alcohols: Formed through reduction of the carboxylic acid group.

    Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group and the chiral center can enhance binding affinity and selectivity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid: The S-enantiomer of the compound, which may exhibit different biological activity and interactions.

    3,3-Difluoro-3-phenylpropanoic acid: Lacks the amino group and the tert-butoxycarbonyl protection, resulting in different chemical properties and reactivity.

    2-Amino-3,3-difluoro-3-phenylpropanoic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive in certain conditions.

Uniqueness

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid is unique due to its specific stereochemistry, the presence of the difluoromethyl group, and the tert-butoxycarbonyl-protected amino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2350459-62-8

Molecular Formula

C14H17F2NO4

Molecular Weight

301.3

Purity

92

Origin of Product

United States

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